4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one
Description
Nomenclature and IUPAC Classification
The compound 4,4a,5,6-tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one belongs to the cinnoline family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure containing two nitrogen atoms. Its systematic IUPAC name, 9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one , reflects its structural complexity. The molecular formula C₁₃H₁₄N₂O₂ encodes 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, with a molar mass of 230.26 g/mol.
The nomenclature derives from the benzo[h]cinnoline core, a fused bicyclic system where a benzene ring is annulated to a cinnoline moiety at the [h] position. The "4,4a,5,6-tetrahydro" prefix indicates partial saturation of the cinnoline ring, specifically at positions 4, 4a, 5, and 6, while the "3(2H)-one" suffix denotes a ketone group at position 3 of the partially unsaturated ring. The methoxy substituent (-OCH₃) at position 9 further differentiates this compound from simpler cinnoline derivatives.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ | |
| SMILES | COC1=CC2=C(CCC3C2=NNC(=O)C3)C=C1 | |
| InChIKey | FWITYCSJTUCFDL-UHFFFAOYSA-N | |
| IUPAC Name | 9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one |
Historical Context of Cinnoline Derivatives in Heterocyclic Chemistry
Cinnoline derivatives have been a focal point in heterocyclic chemistry since their discovery in the late 19th century. The parent compound, benzo[h]cinnoline (C₁₂H₈N₂), was first synthesized in 1873, but its structural elucidation and applications remained limited until advancements in spectroscopic methods in the 20th century. The introduction of substituents, such as methoxy groups or saturated rings, emerged as a strategy to modulate electronic and steric properties for pharmacological applications.
The tetrahydrobenzo[h]cinnolinone scaffold, including this compound, gained prominence in the 1980s when researchers explored its potential as a bioactive molecule. A seminal study in 1989 demonstrated that derivatives of this scaffold exhibit antithrombotic and antihypertensive activities, with substituted variants outperforming their unsubstituted counterparts in preclinical models. For instance, the 4a-unsubstituted analogue showed reduced efficacy compared to its methoxy-substituted derivatives, highlighting the importance of functional group engineering.
The structural flexibility of cinnoline derivatives allows for diverse synthetic modifications, making them valuable in medicinal chemistry. Recent reviews emphasize their role as topoisomerase inhibitors and apoptosis inducers , particularly in oncology research. However, this compound remains distinct due to its unique combination of a methoxy group and partial ring saturation, which optimizes its electronic profile for interaction with biological targets.
Properties
CAS No. |
133414-54-7 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-17-10-5-4-8-2-3-9-6-12(16)14-15-13(9)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,14,16) |
InChI Key |
FWITYCSJTUCFDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC3C2=NNC(=O)C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve cyclization reactions starting from appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 9th position using reagents like methanol and a catalyst.
Reduction: Reduction of specific double bonds to achieve the tetrahydro configuration.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalytic hydrogenation: For reduction steps.
Automated synthesis: Using flow chemistry techniques for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced derivatives.
Substitution: Introduction of various functional groups like halogens, nitro groups, etc.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting cell signaling or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
8-Methoxy vs. 9-Methoxy Derivatives
- Compound 1 (8-Acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one): Exhibits strong hypotensive and antihypertensive activity but moderate antiplatelet effects. Replacing the 8-acetylamino group with a methoxy group at the 9-position (target compound) alters activity profiles, reducing hypotensive potency while enhancing platelet aggregation inhibition .
Heterocyclic Modifications
- Pyrido-cinnolinones (e.g., 4,4a,5,6-Tetrahydro-2-(4-methylphenyl)pyrido[3,4-h]cinnolin-3(2H)-one): Replacement of the benzene ring with a pyridine moiety reduces molecular weight (309 g/mol vs. 300 g/mol for the target compound) and shifts activity toward phosphodiesterase (PDE) III inhibition and vasodilation .
- Furo-cinnolinones (e.g., 4,4a,5,6-Tetrahydrofuro[2,3-h]cinnolin-3(2H)-one): Incorporation of a fused furan ring decreases synthetic yield (32–38%) compared to Rh-catalyzed methods (up to 62% for benzo derivatives) and may limit metabolic stability .
Pharmacological Activity Comparison
Key Findings :
Insights :
- Rh-catalyzed methods offer higher efficiency for benzo-cinnolinones but are less applicable to heterocyclic variants .
- Furo- and pyridazino-cinnolinones require optimization to improve yields .
Q & A
Q. What green chemistry approaches can reduce waste in large-scale synthesis?
- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzymatic or metal-free catalysis, as in ) improve atom economy. Lifecycle analysis (LCA) quantifies environmental impact .
Specialized Research Scenarios
Q. How can the compound’s potential as a kinase inhibitor be evaluated through target-based screening?
Q. What degradation pathways dominate under accelerated stability testing (e.g., oxidative stress)?
Q. How might the compound’s fused heterocyclic system be leveraged in materials science (e.g., OLEDs)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
